molecular formula C22H20O5 B13439346 Platachromone B

Platachromone B

Cat. No.: B13439346
M. Wt: 364.4 g/mol
InChI Key: UACBSTHIFSMGJX-RMKNXTFCSA-N
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Description

Platachromone B is a natural product known for its significant biological activities. It is a member of the 2-styrylchromones family, which are oxygen-containing heterocycles. This compound is characterized by its molecular formula C22H20O5 and a molecular weight of 364.39 g/mol

Chemical Reactions Analysis

Types of Reactions

Platachromone B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the styryl and chromone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromone ring .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Platachromone B is similar to other 2-styrylchromones, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique isoprenyl group at the 8-position of the chromone ring. This structural feature contributes to its distinct biological activities and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20(26)21-19(25)11-16(27-22(17)21)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+

InChI Key

UACBSTHIFSMGJX-RMKNXTFCSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O)C

Origin of Product

United States

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